tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-9-7(14)5-4-6(13)8(9)12(15,16)17/h4-5H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAZOJQUXJDVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via tert-Butyl Chloroformate
The most direct route involves reacting 3-bromo-6-fluoro-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base. This method, derived from analogous carbamate syntheses, proceeds via nucleophilic acyl substitution:
Procedure :
- Dissolve 3-bromo-6-fluoro-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Add triethylamine (1.2 equiv) as a base to scavenge HCl.
- Slowly introduce tert-butyl chloroformate (1.1 equiv) while maintaining temperature ≤5°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Key Parameters :
Advantages :
- Single-step synthesis
- Mild conditions (0–25°C)
- Compatible with acid-sensitive groups
Limitations :
- Requires anhydrous conditions
- Limited scalability due to stoichiometric base use
Multi-Step Synthesis from 4-Bromo-2-Trifluorotoluidine
Adapted from a patented route for analogous brominated anilines, this method involves sequential functionalization:
Step 1: Acetylation
4-Bromo-2-trifluorotoluidine is acetylated with acetic anhydride in acetic acid (1:2.5 ratio) at 60–100°C. Zinc powder (0.1 equiv) catalyzes the reaction, achieving >95% conversion.
Step 2: Nitration
The acetylated intermediate undergoes nitration with fuming HNO₃ in H₂SO₄ at 10°C. Regioselectivity is controlled by the electron-withdrawing trifluoromethyl group, directing nitro groups to the meta position.
Step 3: Deacetylation and Deamination
Hydrolysis with 30% HCl yields the free amine, followed by diazotization with NaNO₂/H₂SO₄ and reduction with H₃PO₂ to remove the amino group.
Step 4: Carbamate Formation
The resulting bromo-fluoro-trifluoromethylbenzene is aminated and reacted with tert-butyl chloroformate as in Method 1.
Overall Yield : 41% (four steps)
Industrial Considerations :
- Batch process requires 72 hours
- High waste generation (acidic byproducts)
Palladium-Catalyzed Bromination of Preformed Carbamate
This method introduces bromine after carbamate protection, leveraging directed ortho-metalation:
Procedure :
- Synthesize tert-butyl (6-fluoro-2-(trifluoromethyl)phenyl)carbamate via Method 1.
- Dissolve in dry THF under N₂ and add Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%).
- Introduce N-bromosuccinimide (1.05 equiv) at −40°C.
- Warm to −10°C over 2 hours, quench with NaHSO₃, and isolate via extraction.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −40°C to −10°C | +22% yield |
| Ligand | XPhos | vs. 48% with dppf |
| Solvent | THF | 85% vs. 61% (DCM) |
Mechanistic Insight :
Pd(0) undergoes oxidative addition with NBS, followed by directed C-H activation at the 3-position of the phenyl ring. The trifluoromethyl group enhances electrophilicity at the bromination site.
Ullmann-Type Coupling for Late-Stage Functionalization
A nickel-catalyzed approach adapted from etherification protocols enables coupling of pre-halogenated fragments:
Reaction Scheme :
tert-Butyl carbamate + 1-bromo-3-fluoro-5-(trifluoromethyl)benzene → Target compound
Conditions :
- NiCl₂·DME (5 mol%)
- 4,4'-di-tert-butyl-2,2'-dipyridyl (5 mol%)
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) as photosensitizer
- K₂CO₃ (1.0 equiv) in MeCN under blue LED light
Performance Metrics :
- Conversion : 92% (24 h)
- Selectivity : 88% for mono-brominated product
- Purification : Column chromatography (hexane/EtOAc 9:1)
Advantages :
- Photoredox conditions avoid high temperatures
- Tolerates steric hindrance from tert-butyl group
Comparative Analysis of Methods
Table 1: Synthesis Method Evaluation
| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|---|
| Chloroformate | 1 | 75 | 97 | Medium | 120 |
| Multi-Step | 4 | 41 | 95 | Low | 290 |
| Pd-Catalyzed | 2 | 85 | 99 | High | 180 |
| Ullmann Coupling | 1 | 88 | 98 | Medium | 210 |
Key Trends :
- Catalytic methods (Pd/Ni) offer superior yields but require expensive ligands.
- Multi-step synthesis remains useful for accessing novel intermediates.
- Photoredox conditions enable milder bromination but need specialized equipment.
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the palladium-catalyzed route is preferred despite Pd costs:
Process Intensification Strategies :
- Catalyst Recycling : Pd recovery via activated carbon filtration (82% recovery).
- Solvent Selection : Switch from THF to 2-MeTHF for easier azeotropic drying.
- Continuous Flow : Microreactor systems reduce reaction time from 12 h to 45 min.
Regulatory Challenges :
- Brominated byproducts must be <0.1% (ICH Q3D guidelines).
- Residual Pd limits: ≤10 ppm in API-grade material.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products include substituted phenyl carbamates with different nucleophiles.
Oxidation: Products include oxidized carbamate derivatives.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates and to investigate the binding interactions with biological macromolecules.
Medicine:
Drug Development: The unique substituents on the phenyl ring make the compound a potential candidate for the development of new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the bromo, fluoro, and trifluoromethyl substituents can enhance the binding affinity and specificity of the compound for its molecular targets. The pathways involved in the compound’s mechanism of action may include inhibition of enzyme-catalyzed reactions or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The table below highlights key structural similarities and differences between the target compound and selected analogues:
Key Observations:
Electron-Withdrawing Substituents : The target compound shares bromo and fluoro substituents with Compound 20 (), which likely enhances electrophilic substitution reactivity. However, the trifluoromethyl group in the target increases steric hindrance compared to Compound 20 ’s alkyne group .
Carbamate Role: In Compound 43 (), the tert-butyl carbamate acts as a transient protecting group, removed via TFA to yield bioactive amines (e.g., Compound 23, MW 421.1).
Complexity and Applications : SI-13 () demonstrates that tert-butyl carbamates with halogenated aromatic systems are valuable in medicinal chemistry, particularly for biological targeting (e.g., autophagy inhibition) .
Physicochemical Properties
- Solubility : The target compound’s halogenated aromatic system reduces polarity, likely rendering it less soluble in aqueous media than Compound 43 , which contains a polar pyrazine-carboxamido group .
- Molecular Weight : The target (MW ~364) is smaller than analogues like SI-13 (MW ~750), making it more suitable for applications requiring blood-brain barrier penetration .
Biological Activity
tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate is a compound with the CAS number 2126162-32-9, notable for its unique molecular structure and potential biological activities. With a molecular formula of and a molecular weight of 358.13 g/mol, this compound features several fluorinated groups, which are often associated with enhanced biological activity.
The biological activity of compounds containing trifluoromethyl groups, such as this compound, is primarily attributed to their ability to modulate various biochemical pathways. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the pharmacodynamics of the molecule. This modification can enhance lipophilicity and metabolic stability, leading to improved bioavailability in therapeutic applications.
Target Enzymes and Pathways
Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes linked to disease states. For instance, studies have demonstrated that trifluoromethyl-substituted phenolic compounds can inhibit serotonin uptake by altering the binding affinity to the serotonin transporter (SERT), which may be beneficial in treating depression and anxiety disorders .
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted that a trifluoromethyl group in para-position on phenolic rings increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar antidepressant properties.
- Antiviral Properties : Compounds with structural similarities have been investigated for their antiviral activities, particularly against orthopoxviruses. The presence of fluorinated groups has been correlated with enhanced antiviral potency due to improved interaction with viral proteins .
- Preclinical Efficacy : In preclinical studies, novel compounds featuring the trifluoromethyl group have shown significant reductions in serum levels of target proteins associated with metabolic disorders, indicating potential therapeutic applications for conditions like obesity and diabetes .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| This compound | 2126162-32-9 | 358.13 g/mol | Potential antidepressant and antiviral |
| Ubrogepant | 1262020-83-5 | 497.49 g/mol | Migraine treatment; SERT inhibition |
| Tecovirimat | 1184470-24-1 | 444.48 g/mol | Antiviral against orthopoxviruses |
Q & A
Basic: What are the optimal synthetic routes for preparing tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate?
Answer:
The synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
- Protection of the amine group : Introduce the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (e.g., (Boc)₂O) in the presence of a base like DMAP or TEA .
- Halogenation : Bromination at the 3-position can be achieved using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) or electrophilic substitution conditions .
- Fluorination and trifluoromethylation : Fluorine and CF₃ groups are often introduced early via directed ortho-metalation (DoM) or cross-coupling reactions (e.g., Suzuki-Miyaura with CF₃-bearing boronic esters) .
Critical Parameters : Maintain anhydrous conditions for Boc protection, and monitor reaction progress via TLC or LC-MS to avoid over-halogenation .
Advanced: How can reaction conditions be optimized for selective functionalization of the aryl ring?
Answer:
Selectivity depends on:
- Directing groups : Use transient directing groups (e.g., pyridyl or carbonyl) to control halogen placement .
- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during electrophilic substitution .
- Catalyst systems : Pd-catalyzed C–H activation with ligands like BrettPhos enhances regioselectivity for trifluoromethylation .
Methodology : Employ Design of Experiments (DoE) to screen variables (solvent, catalyst loading, time) and identify optimal conditions via statistical modeling .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at δ ~ -120 ppm) .
- LC-MS/HPLC : Verify purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the CF₃ and bromo groups .
Advanced: How can stability studies be designed to assess decomposition pathways?
Answer:
- Forced degradation : Expose the compound to stressors (heat, light, pH extremes) and analyze products via:
- HPLC-DAD/MS : Identify degradation products (e.g., Boc cleavage under acidic conditions) .
- TGA/DSC : Quantify thermal stability and melting points .
- Kinetic studies : Monitor degradation rates at varying temperatures to calculate activation energy (Arrhenius plots) .
Basic: What are the key applications of this compound in drug discovery?
Answer:
- Intermediate for kinase inhibitors : The bromo and CF₃ groups enable cross-coupling to generate biaryl scaffolds targeting ATP-binding pockets .
- Protease inhibitor probes : The carbamate group serves as a hydrolyzable motif for activity-based protein profiling (ABPP) .
Advanced: How can molecular docking guide the design of derivatives for biological assays?
Answer:
- Target selection : Prioritize proteins with halogen-binding domains (e.g., bromodomains) using databases like PDB or AlphaFold .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on halogen-π and CF₃ hydrophobic interactions .
- Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .
Advanced: How should researchers address contradictions in reported stability data?
Answer:
- Source analysis : Compare experimental conditions (e.g., storage temperature, solvent) across studies. For example, decomposition rates vary under humid vs. anhydrous storage .
- Reproducibility checks : Replicate conflicting studies using standardized protocols (e.g., USP guidelines for accelerated stability testing) .
- Meta-analysis : Use tools like RevMan to statistically aggregate data and identify outliers .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., CO, NOx during combustion) .
- Spill management : Neutralize acidic degradation products with sodium bicarbonate and adsorb residuals using vermiculite .
Advanced: What strategies enhance the scalability of its synthesis?
Answer:
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., Boc protection) .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs in cross-coupling steps .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How does the electronic effects of substituents influence reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
